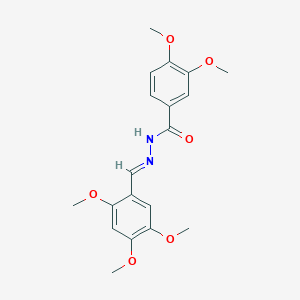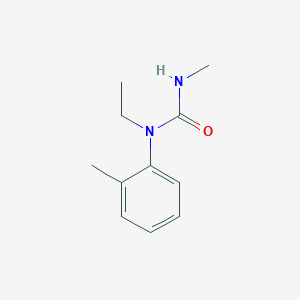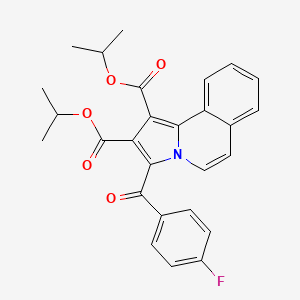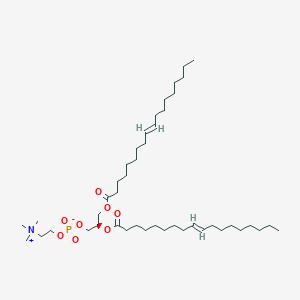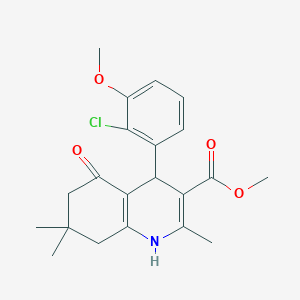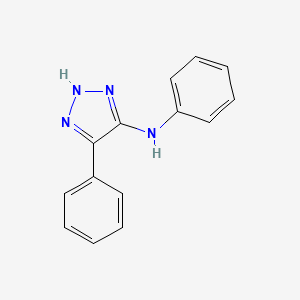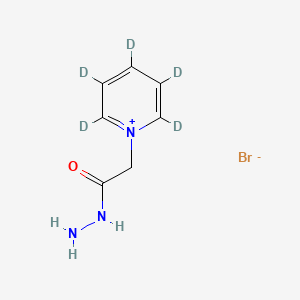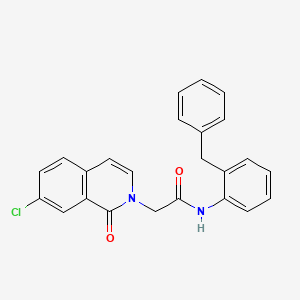
N-(2-benzylphenyl)-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzylphenyl)-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide is a synthetic organic compound that belongs to the class of isoquinolinyl acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzylphenyl)-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-benzylphenylamine and 7-chloro-1-oxo-2(1H)-isoquinoline.
Condensation Reaction: The primary step involves a condensation reaction between 2-benzylphenylamine and 7-chloro-1-oxo-2(1H)-isoquinoline in the presence of a suitable condensing agent like acetic anhydride.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzylphenyl)-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-benzylphenyl)-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacology: Studied for its interactions with biological targets and its pharmacokinetic properties.
Materials Science: Explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-benzylphenyl)-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide involves:
- **Path
Molecular Targets: The compound may interact with specific enzymes or receptors in the body.
Properties
CAS No. |
853319-89-8 |
|---|---|
Molecular Formula |
C24H19ClN2O2 |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
N-(2-benzylphenyl)-2-(7-chloro-1-oxoisoquinolin-2-yl)acetamide |
InChI |
InChI=1S/C24H19ClN2O2/c25-20-11-10-18-12-13-27(24(29)21(18)15-20)16-23(28)26-22-9-5-4-8-19(22)14-17-6-2-1-3-7-17/h1-13,15H,14,16H2,(H,26,28) |
InChI Key |
JVNIJQOPCSZKGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)CN3C=CC4=C(C3=O)C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


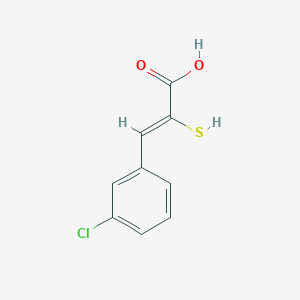
![2-(3-methyl-4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)isoindoline](/img/structure/B11940834.png)
